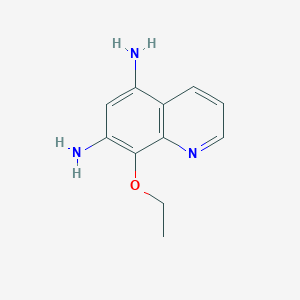
8-Ethoxy-5,7-quinolinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-5,7-quinolinediamine: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-5,7-quinolinediamine typically involves the reaction of 8-hydroxyquinoline with ethyl iodide under basic conditions to introduce the ethoxy group. This is followed by nitration and subsequent reduction to introduce the amino groups at positions 5 and 7. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxy-5,7-quinolinediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 5,7-diaminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
Chemistry: 8-Ethoxy-5,7-quinolinediamine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown promising activity against drug-resistant strains of Plasmodium falciparum .
Medicine: The compound and its derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways makes them valuable in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of 8-Ethoxy-5,7-quinolinediamine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of nucleic acids and proteins in microorganisms. This is achieved by binding to essential enzymes and disrupting their function. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diaminoquinoline: Similar structure but lacks the ethoxy group.
8-Methoxyquinoline: Another quinoline derivative with different substituents.
Uniqueness: 8-Ethoxy-5,7-quinolinediamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and amino groups enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C11H13N3O |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
8-ethoxyquinoline-5,7-diamine |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-9(13)6-8(12)7-4-3-5-14-10(7)11/h3-6H,2,12-13H2,1H3 |
Clé InChI |
PWDAZIQKOQEOSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C2=C1N=CC=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


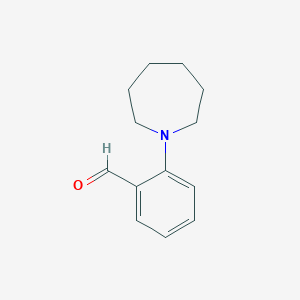


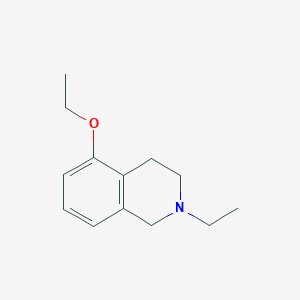
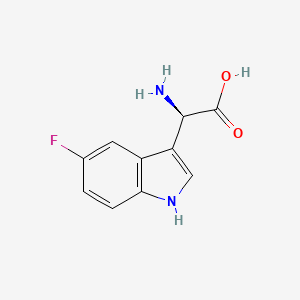


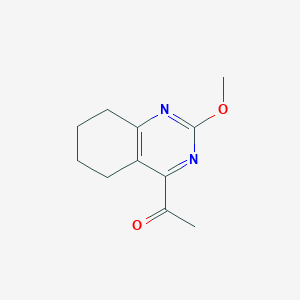

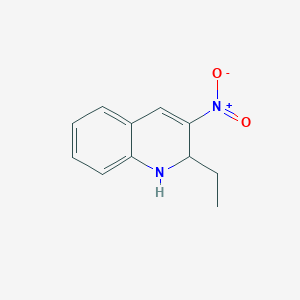
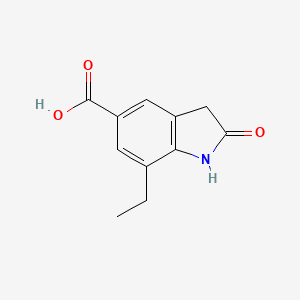
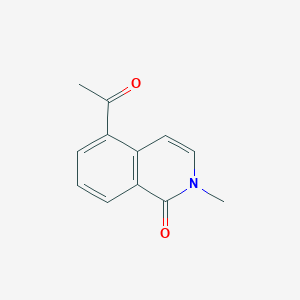

![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)
